Home > Products > Screening Compounds P82730 > Taranabant racemate
Taranabant racemate -

Taranabant racemate

Catalog Number: EVT-10933031
CAS Number:
Molecular Formula: C27H25ClF3N3O2
Molecular Weight: 516.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of taranabant racemate has been approached through several methodologies. A prominent method involves asymmetric synthesis using chiral auxiliaries, particularly the Evans chiral auxiliary methodology. This technique allows for the installation of pivotal stereogenic centers within the molecule, enhancing its enantioselectivity .

Another notable synthesis method includes catalytic enantioselective hydrogenation processes that facilitate the formation of chiral amines, which are crucial intermediates in the synthesis of taranabant . The synthetic routes have been optimized to yield high enantiomeric excess, ensuring that the desired pharmacological activity is achieved while minimizing unwanted side effects.

Molecular Structure Analysis

Taranabant racemate exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19_{19}H22_{22}ClF3_3N2_2O. Its structure includes a phenyl ring, a trifluoromethyl group, and an amide linkage, which are essential for its interaction with the cannabinoid-1 receptor.

Data from X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional conformation of taranabant. These studies have confirmed that specific conformations are critical for optimal receptor binding and activity .

Chemical Reactions Analysis

Taranabant undergoes various chemical reactions during its synthesis and metabolic processing. Key reactions include:

  • Asymmetric Hydrogenation: This reaction is pivotal in creating chiral centers within the molecule, utilizing catalysts to achieve high enantioselectivity .
  • Amide Bond Formation: The formation of amide bonds is crucial for linking different moieties within the taranabant structure, significantly influencing its pharmacological properties.
  • Receptor Binding Interactions: Upon administration, taranabant binds to the cannabinoid-1 receptor, leading to subsequent biochemical reactions that modulate appetite and energy expenditure.

These reactions are carefully controlled to ensure that the final product maintains its desired efficacy as an inverse agonist.

Mechanism of Action

The mechanism of action of taranabant involves its binding to the cannabinoid-1 receptor, where it functions as an inverse agonist. By binding to this receptor, taranabant inhibits the signaling pathways typically activated by endocannabinoids. This inhibition results in decreased appetite stimulation and increased energy expenditure.

Research indicates that taranabant's action leads to alterations in neurotransmitter release within key brain regions associated with hunger and satiety. Specifically, it modulates levels of neuropeptides such as neuropeptide Y and agouti-related peptide, which play significant roles in appetite regulation .

Physical and Chemical Properties Analysis

Taranabant racemate possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 392.84 g/mol.
  • Solubility: Taranabant shows variable solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity and concentration during synthesis .

Applications

Taranabant racemate has primarily been investigated for its potential applications in:

  • Obesity Treatment: As an inverse agonist of the cannabinoid-1 receptor, taranabant has shown promise in clinical trials aimed at weight management.
  • Metabolic Disorders: Research suggests that it may help mitigate conditions associated with metabolic syndrome by influencing energy balance and fat distribution.
  • Pharmacological Research: Taranabant serves as a valuable tool in studying cannabinoid signaling pathways and their implications in various physiological processes.
Introduction to Cannabinoid Receptor Pharmacology and Obesity Therapeutics

The endocannabinoid system represents a pivotal lipid signaling network that modulates energy homeostasis, appetite, and metabolic processes. Dysregulation of this system contributes significantly to obesity pathogenesis, making cannabinoid receptor type 1 (CB1) a critical therapeutic target. Taranabant racemate emerged as a synthetic CB1 inverse agonist designed to counteract pathological overactivation of endocannabinoid signaling in obesity. This section delineates the mechanistic foundations for taranabant’s development, focusing exclusively on its pharmacological rationale while excluding clinical safety and dosing parameters.

Role of the Endocannabinoid System in Metabolic Regulation

The endocannabinoid system comprises endogenous ligands (endocannabinoids), G-protein-coupled cannabinoid receptors (cannabinoid receptor type 1 and cannabinoid receptor type 2), and biosynthetic/catabolic enzymes. The two primary endocannabinoids—N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol—are lipid derivatives of arachidonic acid that activate cannabinoid receptors in a tissue-specific manner [1] [6]. Unlike classical neurotransmitters, endocannabinoids function as retrograde signaling molecules synthesized "on-demand" from membrane phospholipid precursors. Their biosynthesis and degradation are tightly regulated by enzymes including N-acyl-phosphatidylethanolamine-phospholipase D (for anandamide), diacylglycerol lipase (for 2-arachidonoylglycerol), and fatty acid amide hydrolase (for hydrolysis) [1] [4].

Metabolically, the endocannabinoid system exerts pleiotropic effects through central and peripheral pathways:

  • Appetite Regulation: Hypothalamic cannabinoid receptor type 1 activation stimulates orexigenic neurons, enhancing hunger signals and food intake. During fasting, endocannabinoid levels surge in limbic forebrain regions, priming feeding behavior [1] [4].
  • Lipogenesis and Energy Storage: In adipose tissue, cannabinoid receptor type 1 activation promotes lipogenesis and triglyceride storage while inhibiting adiponectin secretion. Hepatic cannabinoid receptor type 1 enhances de novo lipogenesis and reduces fatty acid oxidation [1] [6].
  • Glucose Metabolism: Pancreatic cannabinoid receptor type 1 activation suppresses insulin secretion and impairs glucose uptake in skeletal muscle, contributing to insulin resistance [4].

Table 1: Key Metabolic Functions of Primary Endocannabinoids

EndocannabinoidPrimary Biosynthetic EnzymeMetabolic Functions
Anandamide (AEA)N-acyl-PLDStimulates appetite via hypothalamic CB1; induces hepatic steatosis; reduces insulin sensitivity
2-Arachidonoylglycerol (2-AG)Diacylglycerol lipase (DAGL)Promotes adipogenesis; enhances lipogenesis in liver; suppresses glucose-dependent insulin secretion

Obesity induces pathological overactivity of the endocannabinoid system—termed "endocannabinoid tone"—characterized by elevated anandamide and 2-arachidonoylglycerol levels in adipose tissue, liver, and skeletal muscle. This hyperactivation drives a self-reinforcing cycle of weight gain and metabolic dysfunction [1] [4]. Dietary influences further modulate this system, as n-6 polyunsaturated fatty acids (precursors for endocannabinoid synthesis) increase endocannabinoid production, whereas n-3 fatty acids suppress it [1].

Rationale for Cannabinoid Receptor Type 1 Inverse Agonism in Obesity Management

Cannabinoid receptor type 1 inverse agonists represent a mechanistically distinct class of anti-obesity agents that suppress constitutive receptor activity beyond neutral antagonism. Taranabant (Merck & Co) exemplifies this approach as a highly selective, brain-penetrant inverse agonist that binds irreversibly to cannabinoid receptor type 1. Unlike neutral antagonists (e.g., rimonabant), which merely block endogenous ligand binding, inverse agonists actively suppress basal cannabinoid receptor type 1 signaling. This confers enhanced efficacy in attenuating orexigenic pathways and metabolic dysfunction [2] [4] [5].

The therapeutic rationale encompasses dual central and peripheral mechanisms:

  • Central Effects: In the hypothalamus, taranabant inhibits orexigenic neuropeptide expression (e.g., neuropeptide Y) while stimulating anorexigenic pathways (e.g., pro-opiomelanocortin). This reduces hunger perception and enhances satiety. Positron emission tomography studies confirm dose-dependent central cannabinoid receptor type 1 occupancy [2] [5].
  • Peripheral Effects: Taranabant increases adiponectin secretion from adipose tissue, enhancing insulin sensitivity. In the liver, it suppresses sterol regulatory element-binding protein 1-mediated lipogenesis and stimulates fatty acid oxidation. Skeletal muscle glucose uptake improves via adenosine monophosphate-activated protein kinase activation [4] [5].

Table 2: Clinical Efficacy of Taranabant in Obesity Management (52-Week Data)

ParameterPlaceboTaranabant 0.5 mgTaranabant 1 mgTaranabant 2 mg
Weight Loss (kg)-1.7-5.4*-5.3*-6.7*
% Patients Achieving ≥5% Weight Reduction19%49%*48%*62%*
Waist Circumference Reduction (cm)-1.8-5.1*-5.0*-6.5*
Triglyceride Reduction (%)-2.1-4.9-7.8*-9.2*

P < 0.001 vs. placebo [5]

Phase III clinical trials demonstrated taranabant’s robust anti-obesity effects. In a multicenter study of 1,041 obese/overweight patients, taranabant (0.5–2 mg/day) produced dose-dependent weight loss (5.4–6.7 kg vs. 1.7 kg placebo) and significant waist circumference reductions. These outcomes correlated with improvements in triglycerides and adiposity, confirming target engagement [5]. Notably, weight loss was attributable to both reduced caloric intake (~20% decrease) and increased energy expenditure via enhanced mitochondrial uncoupling in brown adipose tissue [2] [5].

Pharmacologically, taranabant exhibits slow dissociation kinetics from cannabinoid receptor type 1, prolonging receptor inactivation. Sensor-based assays (GRABeCB2.0) confirm its inverse agonist properties through concentration-dependent fluorescent signal attenuation, distinct from neutral antagonists [4]. Despite its discontinuation due to non-metabolic adverse effects, taranabant validated cannabinoid receptor type 1 inverse agonism as a biologically potent strategy for obesity—one that may be refined through peripherally restricted derivatives or hybrid molecules targeting complementary pathways [3] [4].

Properties

Product Name

Taranabant racemate

IUPAC Name

N-[4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide

Molecular Formula

C27H25ClF3N3O2

Molecular Weight

516.0 g/mol

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)

InChI Key

QLYKJCMUNUWAGO-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.